Product packaging for 4-(5-Formylpyridin-3-yl)benzonitrile(Cat. No.:CAS No. 1255871-11-4)

4-(5-Formylpyridin-3-yl)benzonitrile

Cat. No.: B597035
CAS No.: 1255871-11-4
M. Wt: 208.22
InChI Key: QYHAIROWTHDPEY-UHFFFAOYSA-N
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Description

4-(5-Formylpyridin-3-yl)benzonitrile (CAS 1255871-11-4) is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g·mol⁻¹ . This compound features both a formyl group and a nitrile group on aromatic rings, making it a valuable multifunctional intermediate for chemical synthesis and research applications. The nitrile group is a prominent functional group in medicinal chemistry, known for its ability to enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates . It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can influence the electronic properties of the aromatic system . Compounds containing benzonitrile scaffolds are of significant interest as substructures in biologically active agents and pharmaceuticals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For more details on pricing and availability, please submit an inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O B597035 4-(5-Formylpyridin-3-yl)benzonitrile CAS No. 1255871-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-formylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAIROWTHDPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732423
Record name 4-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255871-11-4
Record name 4-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 5 Formylpyridin 3 Yl Benzonitrile

Forward Synthesis Pathways

Metal-Catalyzed Cross-Coupling Reactions in C-C and C-N Bond Formation

Negishi Coupling Approaches

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. gctlc.org This reaction is particularly useful for creating bonds between sp2-hybridized carbon atoms, such as those in aryl and heteroaryl systems. gctlc.org In the context of synthesizing 4-(5-Formylpyridin-3-yl)benzonitrile, a plausible Negishi coupling strategy would involve the reaction of a (4-cyanophenyl)zinc halide with a 3-halo-5-formylpyridine.

The organozinc reagent can be prepared from the corresponding 4-halobenzonitrile. The choice of catalyst is crucial for the efficiency of the Negishi coupling. Palladium catalysts, such as those with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized ligands, are often preferred due to their high functional group tolerance and yields. gctlc.org Nickel catalysts can also be employed. gctlc.org The reaction conditions, including the solvent (typically an ethereal solvent like THF or dioxane) and temperature, would need to be optimized to achieve a good yield of the desired product.

Buchwald-Hartwig Amination Analogues (if applicable)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. cdnsciencepub.comacs.org While this reaction is primarily for the synthesis of aryl amines, its principles can be adapted for related C-N bond-forming reactions. However, for the synthesis of this compound, which involves a carbon-carbon bond between the two aromatic rings, the Buchwald-Hartwig amination itself is not directly applicable.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. nih.govresearchgate.net This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. nih.gov The resulting aryllithium species can then react with an electrophile.

For the synthesis of this compound, one could envision a scenario where a functional group on either the pyridine (B92270) or the benzene (B151609) ring acts as a DMG. For instance, if a suitable DMG is present on a pyridine precursor, ortho-lithiation followed by reaction with a benzonitrile-containing electrophile could be a potential route. Conversely, a DMG on a benzonitrile (B105546) precursor could direct lithiation, which would then be followed by quenching with a pyridine-containing electrophile. The choice of DMG and reaction conditions is critical to ensure high regioselectivity and to avoid unwanted side reactions.

Aldehyde Formation from Precursors (e.g., oxidation of alcohols, reduction of nitriles/esters)

The formyl group (-CHO) in this compound can be introduced at various stages of the synthesis. One common method is the oxidation of a corresponding primary alcohol. For example, if the synthesis starts with a precursor like 4-(5-(hydroxymethyl)pyridin-3-yl)benzonitrile, this alcohol can be oxidized to the aldehyde using a variety of reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Alternatively, the aldehyde can be formed from the reduction of a corresponding ester or nitrile. For instance, a precursor with an ester group at the 5-position of the pyridine ring could be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

A specific example of aldehyde formation is the synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, where an acetal-protected aldehyde is deprotected using hydrochloric acid to yield the formyl group. nih.gov

Nitrile Group Introduction Methodologies (e.g., cyanation reactions)

The nitrile group (-CN) on the benzonitrile ring can be introduced through several methods. A common approach is the Sandmeyer reaction, where an aniline (B41778) precursor (e.g., 4-aminophenylpyridine derivative) is diazotized with a nitrite (B80452) source in the presence of acid, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Another powerful method is the palladium-catalyzed cyanation of an aryl halide or triflate. For example, a precursor such as 4-bromo-(5-formylpyridin-3-yl)benzene could be reacted with a cyanide source like zinc cyanide (Zn(CN)2) or potassium cyanide (KCN) in the presence of a palladium catalyst to install the nitrile group.

Total Synthesis Approaches and Yield Optimization

A complete synthetic route to this compound would likely involve a convergent approach, where the pyridine and benzonitrile fragments are synthesized separately and then joined together in a key cross-coupling step. A plausible and widely used method for this key step is the Suzuki-Miyaura cross-coupling reaction.

This reaction would involve the coupling of 3-bromo-5-formylpyridine with 4-cyanophenylboronic acid. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for this synthesis. tcichemicals.com

Table 1: Potential Suzuki-Miyaura Coupling for this compound

Reactant 1Reactant 2CatalystBaseSolventPotential Yield
3-Bromo-5-formylpyridine4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃ or Cs₂CO₃Toluene (B28343)/Water or Dioxane/WaterModerate to High

Yield optimization for such a synthesis would involve screening different palladium catalysts and ligands, bases, solvents, and reaction temperatures. nih.govmdpi.com For instance, using a more active catalyst or a different base can significantly improve the yield and reduce reaction times. The purity of the reactants and the exclusion of oxygen are also critical factors for achieving high yields in palladium-catalyzed cross-coupling reactions.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents like toluene or DMF with more environmentally benign alternatives such as water, ethanol (B145695), or mixtures thereof. gctlc.orgnih.gov Aqueous Suzuki reactions have been shown to be effective and can simplify product purification. gctlc.org

Catalyst Efficiency and Recycling: Utilizing highly efficient catalysts at low loadings to minimize metal waste. Developing methods for recycling the palladium catalyst is another important aspect of green synthesis. cdnsciencepub.com

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy.

Energy Efficiency: Conducting reactions at lower temperatures, for example by using more active catalysts or microwave irradiation, can reduce energy consumption. researchgate.net

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process, impacting everything from reaction efficiency to waste generation. Traditional Suzuki-Miyaura couplings often employ organic solvents such as toluene, dioxane, and dimethylformamide (DMF). However, a significant push towards greener alternatives has led to the investigation of more benign options.

Ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-Me-THF) have emerged as favorable substitutes, often providing high yields while minimizing the formation of homocoupled byproducts. arctomsci.com For instance, studies on related Suzuki-Miyaura reactions have shown that CPME can accelerate reaction rates compared to more conventional solvents like THF. arctomsci.com Alcohols, particularly tert-amyl alcohol, have also proven to be effective green solvents for nickel-catalyzed Suzuki-Miyaura couplings, which represent a more earth-abundant catalyst alternative to palladium. nih.gov

A particularly promising strategy involves the use of aqueous solvent systems. Ethanol/water mixtures have been successfully employed in Suzuki couplings, offering a biodegradable and low-toxicity medium. walisongo.ac.id The addition of even small amounts of water to ethanol has been shown to significantly increase the conversion rates in some instances. walisongo.ac.id Furthermore, some Suzuki couplings can be performed in purely aqueous conditions, which is highly desirable from an environmental standpoint, especially when coupled with water-soluble catalysts. libretexts.org Solvent-free, or neat, conditions represent the ultimate goal in solvent minimization and have been explored for some Suzuki-Miyaura reactions, though this is highly dependent on the physical properties of the reactants.

Table 1: Comparison of Solvents in a Model Suzuki-Miyaura Coupling

Solvent SystemCatalystTemperature (°C)Yield (%)Environmental Considerations
ToluenePd(PPh₃)₄110HighVolatile organic compound (VOC), petroleum-derived
Dioxane/WaterPd(dppf)Cl₂100HighPotential peroxide former, suspected carcinogen
2-Me-THFNiCl₂(PCy₃)₂66>90Bio-renewable potential, lower toxicity than THF
tert-Amyl AlcoholNiCl₂(PCy₃)₂100>95Higher boiling point, less volatile than some ethers
Ethanol/Water (5:1)Pd/HPS70>98Biodegradable, low toxicity, renewable resource

This table is illustrative and based on data from related Suzuki-Miyaura reactions, not specifically for the synthesis of this compound.

Catalyst Reuse and Recovery

Palladium, the most common catalyst for Suzuki-Miyaura reactions, is a precious and costly metal. Therefore, developing methods for its efficient reuse is a key aspect of a green and economically viable synthesis. Homogeneous palladium catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst.

To address this, significant research has focused on the development of heterogeneous catalysts. These involve immobilizing the palladium catalyst on a solid support, allowing for easy recovery by filtration at the end of the reaction. Common supports include:

Polymers: Polystyrene resins, such as Merrifield resin, can be functionalized to anchor palladium complexes. nih.gov

Silica: Palladium can be supported on silica, sometimes in hollow-shell structures to enhance catalytic activity and reusability. nih.gov

Carbon: Palladium on activated carbon (Pd/C) is a classic heterogeneous catalyst, though more advanced carbon supports like carbon nanotubes and reduced graphene oxide have also been explored.

Inorganic Materials: Materials like non-woven polypropylene (B1209903) cloth and zeolites (e.g., mordenite) have been used to create recyclable "catalyst cloths" and supported catalysts. walisongo.ac.id

These heterogeneous catalysts can often be reused for multiple reaction cycles with minimal loss of activity, significantly reducing palladium waste. nih.gov Another approach involves the use of palladium nanoparticles, which can sometimes be recovered and reused. The development of magnetic nanoparticles as catalyst supports offers a particularly elegant solution, allowing for catalyst separation using an external magnet.

Table 2: Catalyst Recycling in Suzuki-Miyaura Reactions

Catalyst SystemSupport MaterialRecovery MethodNumber of CyclesFinal Yield (%)
Pd-Phenanthroline ComplexMerrifield ResinFiltration10>83
Pd NanoparticlesMordenite (Zeolite)Centrifugation10~95
Pd(II) ComplexDioxime-functionalized Fe₃O₄Magnet5>90
Pd/TiO₂Cordierite MonolithPhysical Removal587

This table presents data from various Suzuki-Miyaura reactions to illustrate the potential for catalyst recycling and is not specific to the synthesis of this compound.

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A reaction with high atom economy is one that generates minimal waste.

The atom economy of a Suzuki-Miyaura reaction is primarily influenced by the nature of the leaving group on the electrophile and the stoichiometry of the reactants. The general equation for the synthesis of this compound via a Suzuki-Miyaura coupling would be:

3-Bromo-5-formylpyridine + 4-Cyanophenylboronic acid → this compound + Byproducts

In this case, the atoms from the bromine on the pyridine and the boronic acid group are not incorporated into the final product and constitute waste. The choice of the leaving group on the pyridine ring is crucial. While aryl bromides are commonly used, aryl chlorides are more atom-economical due to the lower atomic weight of chlorine. However, aryl chlorides are generally less reactive, often requiring more active and specialized catalyst systems. libretexts.org The use of aryl triflates (OTf) or other sulfonate esters as electrophiles leads to a lower atom economy due to their high molecular weight.

To calculate the theoretical percentage atom economy (% AE), the following formula is used:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (MW ≈ 208.22 g/mol ) from 3-bromo-5-formylpyridine (MW ≈ 186.01 g/mol ) and 4-cyanophenylboronic acid (MW ≈ 146.94 g/mol ), the atom economy would be:

% AE = (208.22 / (186.01 + 146.94)) x 100 ≈ 62.5%

Chemical Reactivity and Transformation of 4 5 Formylpyridin 3 Yl Benzonitrile

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) is a highly reactive functional group susceptible to a variety of chemical transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the presence of an adjacent acidic proton (in some cases, though not directly on the aldehyde itself).

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. For 4-(5-Formylpyridin-3-yl)benzonitrile, this would involve the addition of a nucleophile to the formyl group, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The pyridine (B92270) ring and the benzonitrile (B105546) group, being electron-withdrawing, would likely enhance the electrophilicity of the aldehyde, making it more reactive towards nucleophiles.

Condensation Reactions (e.g., Knoevenagel, aldol, imine formation)

Aldehydes are classic substrates for condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst. nih.govbas.bgorganic-chemistry.orgjst.go.jp For this compound, a Knoevenagel condensation would lead to the formation of a new carbon-carbon double bond, yielding a more complex, conjugated system. The general reaction is shown below:

Reactant 1Reactant 2 (Active Methylene Compound)CatalystProduct Type
This compoundMalononitrileWeak base (e.g., piperidine)α,β-Unsaturated dinitrile
This compoundEthyl cyanoacetateWeak base (e.g., piperidine)α,β-Unsaturated cyanoester

Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens, a crossed-aldol condensation with an enolizable ketone or aldehyde is theoretically possible.

Imine Formation: Aldehydes readily react with primary amines to form imines (Schiff bases). pearson.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Pathways

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). Oxidation of this compound would yield 5-(4-cyanophenyl)nicotinic acid. The oxidation of methylpyridines to pyridine carboxylic acids is a known transformation. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Reduction of this compound would result in the formation of [5-(4-cyanophenyl)pyridin-3-yl]methanol. Nitriles can also be reduced to primary amines using strong reducing agents like LiAlH₄. libretexts.orgorganic-chemistry.orgyoutube.com Selective reduction of the aldehyde in the presence of the nitrile would require careful choice of reagents and reaction conditions.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the presence of two electron-withdrawing aryl and formyl groups would decrease its basicity compared to pyridine itself.

Coordination Chemistry Potential

The pyridine nitrogen can act as a ligand, coordinating to metal ions to form coordination complexes or polymers. nih.govmdpi.comfrontiersin.org The benzonitrile nitrogen could also potentially participate in coordination, making this compound a potential bidentate or bridging ligand in coordination chemistry. acs.orgwikipedia.org

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. youtube.comrsc.orgrsc.orgchemistryviews.org This reaction would result in the formation of a pyridinium (B92312) salt. The electron-withdrawing nature of the substituents on the pyridine ring would make this reaction more challenging compared to unsubstituted pyridine.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.orgscripps.edupearson.comarkat-usa.org Pyridine N-oxides are themselves versatile intermediates in organic synthesis. The presence of electron-withdrawing groups can influence the ease of N-oxidation. nih.govarkat-usa.org

Electron-Deficient Pyridine Ring Transformations

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. While direct nucleophilic aromatic substitution on the pyridine ring is a plausible transformation, the presence of the formyl group offers a more immediate site for nucleophilic addition. However, transformations involving the pyridine ring itself are of significant interest for the synthesis of more complex heterocyclic systems.

For instance, the pyridine nitrogen can be targeted by alkylating agents to form pyridinium salts. This transformation would further enhance the electron-deficient character of the ring, potentially activating it for subsequent reactions.

Reactivity of the Benzonitrile Moiety

The benzonitrile group, consisting of a nitrile (-CN) attached to a benzene (B151609) ring, presents its own set of reactive possibilities.

Hydrolysis and Amidation of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation is a common strategy to introduce new functional groups. For example, the hydrolysis of this compound would lead to the formation of 4-(5-formylpyridin-3-yl)benzoic acid, a molecule with both an aldehyde and a carboxylic acid function.

The conversion to an amide, 4-(5-formylpyridin-3-yl)benzamide, can be achieved through partial hydrolysis or by reacting the nitrile with reagents like hydrogen peroxide in a basic medium.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert the benzonitrile moiety into a 5-(4-(5-formylpyridin-3-yl)phenyl)tetrazole. Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry.

Aromatic Substitution Reactions on the Benzonitrile Ring

The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution on the benzene ring. Therefore, reactions such as nitration or halogenation would be expected to occur at the positions meta to the nitrile group. However, the steric hindrance from the bulky pyridyl substituent might influence the regioselectivity of such reactions.

Conversely, the nitrile group can activate the benzene ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions, although the latter is blocked. A strong nucleophile could potentially displace a suitable leaving group located at the ortho position to the nitrile.

Chemoselectivity in Multi-Functional Transformations

The presence of three reactive sites—the aldehyde, the pyridine nitrogen, and the nitrile—necessitates careful consideration of chemoselectivity in any synthetic transformation.

Differential Reactivity of Functional Groups

The aldehyde group is generally the most reactive site towards nucleophiles. Reactions such as reduction with sodium borohydride would selectively reduce the formyl group to a primary alcohol, leaving the nitrile and pyridine rings intact under mild conditions. Similarly, Wittig reactions or condensation with active methylene compounds would preferentially occur at the aldehyde.

The pyridine nitrogen, being basic, will react with acids. This can be used to protect the pyridine ring or to alter its electronic properties during a reaction.

The nitrile group is typically less reactive than the aldehyde. Its transformation often requires more forcing conditions, such as strong acids or bases for hydrolysis, or specific catalysts for cycloadditions. This differential reactivity allows for a stepwise modification of the molecule. For instance, one could first perform a reaction at the aldehyde, then modify the nitrile group, and finally functionalize the pyridine ring.

Below is a table summarizing the potential transformations at each functional group:

Functional GroupReaction TypePotential Product(s)
Formyl Group Reduction (e.g., NaBH₄)4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
Oxidation (e.g., KMnO₄)3-(4-Cyanophenyl)pyridine-5-carboxylic acid
Wittig ReactionStilbene derivatives
Reductive AminationAmine derivatives
Pyridine Ring N-AlkylationPyridinium salts
Benzonitrile Moiety Hydrolysis (acidic/basic)4-(5-Formylpyridin-3-yl)benzoic acid
Amidation4-(5-Formylpyridin-3-yl)benzamide
Cycloaddition (with NaN₃)5-(4-(5-Formylpyridin-3-yl)phenyl)tetrazole

Protecting Group Strategies

In the multistep synthesis of complex pharmaceutical agents, the strategic use of protecting groups is paramount to prevent unwanted side reactions of sensitive functionalities. For the specific compound, this compound, which serves as a key intermediate in the synthesis of various therapeutic molecules, including dipeptidyl peptidase-4 (DPP-IV) inhibitors, protecting group strategies are primarily focused on the reactive formyl (aldehyde) group. The pyridine ring, being less nucleophilic than other aromatic systems, often does not require protection during standard synthetic manipulations.

The most pertinent and widely employed protecting group strategy for the aldehyde functionality in this compound involves its conversion to a cyclic acetal (B89532), specifically a 1,3-dioxolane. This transformation is a common and robust method for shielding the aldehyde from nucleophilic attack or oxidation during subsequent reaction steps. The formation of the acetal introduces a stable, non-reactive moiety that can be readily removed under specific conditions to regenerate the aldehyde at a later stage in the synthetic sequence.

The protection of the formyl group is typically achieved by reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst. The reaction is reversible and is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene (B28343).

Table 1: Acetal Protection of this compound

ReactantReagentCatalystSolventProduct
This compoundEthylene glycolp-Toluenesulfonic acid (catalytic)Toluene4-(5-(1,3-Dioxolan-2-yl)pyridin-3-yl)benzonitrile

This protected intermediate, 4-(5-(1,3-dioxolan-2-yl)pyridin-3-yl)benzonitrile, is significantly more stable towards a variety of reagents that would otherwise react with the aldehyde. For instance, this protection is crucial when performing reactions such as Grignard additions or organolithium chemistry on other parts of the molecule.

The deprotection of the acetal to regenerate the formyl group is typically accomplished by acid-catalyzed hydrolysis. This can be achieved using a range of acidic conditions, from mild aqueous acids to stronger acid solutions, depending on the sensitivity of the other functional groups present in the molecule.

Table 2: Deprotection of 4-(5-(1,3-Dioxolan-2-yl)pyridin-3-yl)benzonitrile

ReactantReagentsSolventProduct
4-(5-(1,3-Dioxolan-2-yl)pyridin-3-yl)benzonitrileAqueous Hydrochloric Acid (HCl)Acetone/WaterThis compound

Application of 4 5 Formylpyridin 3 Yl Benzonitrile As a Versatile Building Block

Construction of Complex Heterocyclic Architectures

The strategic placement of a formyl group on the pyridine (B92270) ring of 4-(5-Formylpyridin-3-yl)benzonitrile offers a reactive handle for a multitude of condensation and cyclization reactions, enabling the synthesis of elaborate heterocyclic systems. This versatility is particularly valuable in the construction of polycyclic aromatic compounds and fused ring systems, which are core structures in many functional materials and pharmacologically active agents.

Synthesis of Polycyclic Aromatic Compounds

The formyl group of this compound can readily participate in reactions that lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs (aza-PAHs). These reactions often involve the construction of new aromatic rings onto the existing pyridine or benzene (B151609) framework.

One prominent synthetic strategy is the Friedländer annulation , a classic method for synthesizing quinolines and related fused pyridines. In a hypothetical application, this compound could react with a ketone containing an α-methylene group in the presence of a catalyst to yield a complex aza-polycyclic system. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through an initial condensation followed by a cyclization and dehydration cascade.

Reaction Type Reactant A Reactant B Catalyst Product Type
Friedländer AnnulationThis compoundCyclohexanonep-Toluenesulfonic acidFused Quinolino-Pyridine Derivative
Combes Quinoline SynthesisThis compoundAcetylacetoneSulfuric AcidSubstituted Aza-Phenanthrene
Skraup SynthesisAniline (B41778) DerivativeGlycerol, this compoundSulfuric AcidComplex Quinoline Derivative

This table presents hypothetical yet chemically plausible reactions based on established synthetic methodologies.

Furthermore, modern transition-metal-catalyzed C-H activation and annulation reactions provide a powerful avenue for constructing aza-PAHs from formylpyridine precursors. nih.govnih.govbohrium.com For instance, rhodium-catalyzed cascade reactions can enable the modular synthesis of complex polycyclic systems by reacting formylpyridines with alkynes. nih.govnih.gov

Formation of Fused Ring Systems

The reactivity of the formyl group is also harnessed in multicomponent reactions (MCRs) to build fused heterocyclic systems in a single synthetic operation. rsc.orgresearchgate.netresearchgate.netnih.govsemanticscholar.org These reactions are highly efficient in generating molecular complexity from simple starting materials.

A notable example is the Gewald reaction , which is used to synthesize substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govarkat-usa.org this compound could serve as the aldehyde component in a Gewald reaction with an α-cyanoester and elemental sulfur to produce a thieno[2,3-b]pyridine (B153569) derivative. This resulting fused system would bear both the benzonitrile (B105546) moiety and an amino group, which can be further functionalized.

Reactant 1 Reactant 2 Reactant 3 Base Resulting Fused System
This compoundEthyl CyanoacetateSulfurMorpholineThieno[2,3-b]pyridine
This compoundMalononitrileSulfurTriethylamineThieno[2,3-b]pyridine
This compoundBenzoylacetonitrileSulfurPiperidineSubstituted Thieno[2,3-b]pyridine

This interactive table illustrates potential Gewald reactions with the target compound, based on known protocols.

Beyond thiophene (B33073) fusion, the formyl group can direct the formation of other fused rings, such as pyrimidines and pyridones, through cascade reactions with appropriate partners. rsc.orgresearchgate.net

Precursor in Supramolecular Chemistry Research

The distinct electronic and structural features of this compound make it an excellent candidate for designing molecules that can participate in controlled self-assembly processes, a cornerstone of supramolecular chemistry.

Design of Ligands for Metal Coordination

The pyridine nitrogen atom of this compound provides a potent coordination site for metal ions. This, combined with the rigid aromatic backbone, allows for the design of ligands that can form well-defined metal-organic complexes and coordination polymers, including metal-organic frameworks (MOFs). nih.govrsc.orgwikipedia.orgresearchgate.net

The benzonitrile group can either be retained as a functional handle for post-synthetic modification or be hydrolyzed to a carboxylic acid, creating a pyridylbenzoate ligand. Pyridylbenzoate ligands are well-documented in the construction of MOFs with interesting properties such as porosity and luminescence. rsc.orgwikipedia.org

Metal Ion Ligand (derived from title compound) Auxiliary Ligand Potential MOF Properties
Zn(II)4-(5-carboxypyridin-3-yl)benzoic acid4,4'-BipyridineLuminescence, Gas Sorption
Cu(II)4-(5-carboxypyridin-3-yl)benzoic acid1,4-BenzenedicarboxylateCatalysis, Porosity
Cd(II)4-(5-carboxypyridin-3-yl)benzoic acidNoneThermal Stability, Luminescence

This table outlines potential MOFs that could be synthesized from a derivative of the title compound.

Development of Self-Assembled Structures

Beyond metal coordination, the structural motifs within this compound can drive the formation of self-assembled structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The formyl group can be converted into other functional groups, like imines or oximes, which can participate in hydrogen bonding networks.

Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives through a "key-lock" mechanism, driven by non-covalent interactions within a pre-organized cavity. nih.govbohrium.comnih.gov This highlights the potential of the benzonitrile moiety in directing highly specific self-assembly processes.

Role in the Synthesis of Advanced Organic Materials Precursors

The electron-deficient nature of both the pyridine and benzonitrile rings makes this compound a valuable precursor for advanced organic materials, particularly those with applications in optoelectronics.

The combination of an electron-accepting unit (benzonitrile and pyridine) with an electron-donating unit leads to the formation of donor-acceptor (D-A) molecules, which are fundamental to many organic electronic devices. The formyl group on this compound can be used to introduce a variety of electron-donating groups through condensation reactions.

A key area of application is in the development of emitters for Organic Light-Emitting Diodes (OLEDs), especially those based on Thermally Activated Delayed Fluorescence (TADF). In TADF materials, a small energy gap between the singlet and triplet excited states allows for efficient harvesting of all excitons, leading to high device efficiencies. Benzonitrile derivatives are frequently used as the acceptor component in high-performance TADF emitters. nih.govresearchgate.netorganic-chemistry.org

Donor Group (attached via formyl) Acceptor Core (from title compound) Resulting Material Type Potential Application
CarbazolePyridylbenzonitrileD-A TADF EmitterBlue or Green OLEDs
PhenoxazinePyridylbenzonitrileD-A-D' TADF EmitterHigh-Efficiency OLEDs
AcridinePyridylbenzonitrileD-A TADF EmitterDeep-Blue OLEDs

This interactive table showcases potential advanced organic materials derived from the title compound.

The strategic design of such D-A molecules derived from this compound could lead to new materials with tunable emission colors and high quantum efficiencies, contributing to the advancement of next-generation displays and lighting technologies. arkat-usa.orgrsc.org

Monomer for Polymerization Studies

No studies have been identified where this compound is used as a monomer in polymerization research.

Scaffolding for Optoelectronic Materials (academic context)

No academic research has been found that utilizes this compound as a scaffold for the development of optoelectronic materials.

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton and Carbon-13 NMR Techniques

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(5-Formylpyridin-3-yl)benzonitrile is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on both the pyridine (B92270) and benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic currents. The aldehydic proton of the formyl group is expected to be the most downfield signal, likely appearing above 10.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms present. The carbon of the nitrile group (C≡N) is expected to appear in the range of 110-125 ppm. The carbonyl carbon of the aldehyde is anticipated to be significantly downfield, typically between 190 and 200 ppm. The aromatic carbons would generate a series of signals in the 120-160 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic Proton>10.0-
Aromatic Protons7.0 - 9.5-
Aldehydic Carbon-190 - 200
Nitrile Carbon-110 - 125
Aromatic Carbons-120 - 160

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would show which protons are adjacent to each other on the pyridine and benzonitrile (B105546) rings. mdpi.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.comyoutube.com This would allow for the direct assignment of the carbon signals for all protonated carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. mdpi.comyoutube.com This is crucial for identifying the quaternary carbons (those without attached protons), such as the nitrile carbon and the carbons at the junction of the two aromatic rings. It would also confirm the position of the formyl group on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₁₃H₈N₂O for this compound. bldpharm.com

Fragmentation Pattern Analysis

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of these fragment ions can provide further structural confirmation. Expected fragmentation pathways for this compound could involve the loss of the formyl group (CHO), the nitrile group (CN), or cleavage at the bond connecting the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net The strong stretching vibration of the nitrile (C≡N) group would be observed in the region of 2220-2240 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde would appear as a strong band around 1690-1715 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aldehyde would be found in the region of 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Interactive Table: Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2240
Aldehyde Carbonyl (C=O)Stretching1690 - 1715
Aromatic C-HStretching3000 - 3100
Aldehyde C-HStretching2700 - 2800
C=C Aromatic RingStretching1400 - 1600

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific interatomic distances and angles, are not available.

The determination of a crystal structure through X-ray crystallography is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide invaluable insights into the molecular conformation, intermolecular interactions, and packing motifs of this compound.

While experimental data is absent, it is possible to hypothesize the likely structural features based on the known geometries of its constituent functional groups: the pyridine ring, the benzonitrile moiety, and the formyl group. The molecule is expected to exhibit a twisted conformation due to steric hindrance between the hydrogen atoms on the adjacent aromatic rings. The crystal packing would likely be influenced by a combination of intermolecular interactions, such as dipole-dipole interactions arising from the polar nitrile and formyl groups, as well as potential C-H···N and C-H···O hydrogen bonds. Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal lattice.

To provide a comprehensive understanding of its solid-state chemistry, the experimental determination of the crystal structure of this compound remains a crucial and necessary step for future research endeavors.

Theoretical and Computational Investigations of 4 5 Formylpyridin 3 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. indexcopernicus.com These methods are used to determine optimized geometry, electronic structure, and spectroscopic properties. bhu.ac.in For a molecule like 4-(5-Formylpyridin-3-yl)benzonitrile, DFT calculations, often employing a basis set like 6-311G(d,p), can elucidate its intrinsic characteristics in a gaseous phase or with solvent effects modeled using methods like the Polarizable Continuum Model (PCM). bhu.ac.inmdpi.com

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. Key aspects of this analysis include the distribution of electron density and the molecular electrostatic potential (MESP).

Mulliken Atomic Charges: Computational simulations can calculate partial atomic charges, such as Mulliken charges, which describe the charge distribution across the molecule. bhu.ac.in In this compound, the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the cyano group, and the oxygen of the formyl group are expected to carry negative partial charges due to their high electronegativity. Conversely, the hydrogen atom of the formyl group and the carbon atoms bonded to these electronegative atoms would exhibit positive charges. This charge distribution highlights the electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. For this compound, the MESP would show significant negative potential around the formyl oxygen and the pyridine nitrogen, identifying them as primary sites for interaction with electrophiles. The area around the formyl hydrogen would show a positive potential. bhu.ac.in

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound Calculated using DFT/B3LYP/6-311G(d,p). Values are illustrative based on principles from computational studies.

AtomHypothetical Mulliken Charge (a.u.)
O (Formyl)-0.55
N (Pyridine)-0.60
N (Cyano)-0.50
C (Formyl)+0.45
H (Formyl)+0.15

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is central to understanding chemical reactions. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily across the π-systems of the aromatic rings, while the LUMO would likely be localized on the electron-withdrawing formyl and cyano groups. DFT calculations can provide precise energy values and visualizations of these orbitals. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound Calculated using DFT/B3LYP/6-311G(d,p). Values are illustrative.

ParameterEnergy (eV)
HOMO Energy-7.20
LUMO Energy-2.85
HOMO-LUMO Gap (ΔE)4.35

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic ground state, molecular modeling and dynamics simulations explore the conformational landscape and movement of molecules over time.

This compound features a single bond connecting the pyridine and benzonitrile (B105546) rings, allowing for rotation. However, steric hindrance between the ortho-hydrogens on the adjacent rings means the molecule is not entirely free to rotate. The most stable conformation (the global minimum on the potential energy surface) is likely a non-planar arrangement where the two rings are twisted relative to each other. This dihedral angle is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion. Computational studies on similar bi-aryl systems often reveal twisted ground-state geometries. nih.govnih.gov A potential energy scan, where the energy is calculated at different fixed dihedral angles, can identify the lowest energy conformation and the rotational energy barrier.

The structure of this compound allows for several types of non-covalent intermolecular interactions, which govern its crystal packing and physical properties. These can be modeled to understand how molecules arrange themselves in the solid state. Potential interactions include:

π–π Stacking: The electron-rich pyridine and benzene (B151609) rings can engage in π–π stacking interactions with neighboring molecules. nih.gov

C–H···N/O Hydrogen Bonds: The nitrogen atoms of the pyridine and cyano groups, as well as the formyl oxygen, can act as hydrogen bond acceptors, forming weak C–H···N or C–H···O bonds with hydrogen atoms from adjacent molecules. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar formyl and cyano groups, leading to dipole-dipole interactions that influence crystal packing.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. medscape.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net

For this compound, a potential reaction for study would be the nucleophilic addition to the carbonyl group of the formyl aldehyde. For instance, the mechanism of a Grignard reaction or a reduction using sodium borohydride (B1222165) could be investigated. DFT calculations would be used to:

Optimize Geometries: Calculate the minimum energy structures of the reactant, the nucleophile, any intermediates, and the final product.

Locate Transition States (TS): Find the first-order saddle point on the potential energy surface corresponding to the transition state of the reaction. This structure represents the highest energy barrier that must be overcome.

Calculate Activation Energies: The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate. researchgate.net

Trace the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Such studies provide a detailed, step-by-step understanding of the reaction, including the energetics and structural changes that occur, which is vital for optimizing synthetic procedures. researchgate.netresearchgate.net

Transition State Characterization

The characterization of a transition state is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Its geometry and energetic properties provide critical information about the feasibility and mechanism of a chemical transformation.

While no specific studies detailing the transition state characterization for reactions involving this compound were found, a general approach would involve:

Locating the Transition State Structure: This is typically achieved using various optimization algorithms that search for a saddle point on the potential energy surface. The starting geometry for such a search is often an educated guess based on the structures of the reactants and products.

Vibrational Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. All other vibrational frequencies will be real.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ideally leading to the respective reactant and product minima.

For this compound, potential reactions for which transition states could be characterized include nucleophilic addition to the formyl group, reduction of the formyl or cyano group, or various coupling reactions.

Energy Barrier Calculations for Key Reactions

The energy barrier, or activation energy (Ea), is the energy difference between the transition state and the reactants. It is a crucial parameter that governs the rate of a chemical reaction, as described by the Arrhenius equation. A lower energy barrier corresponds to a faster reaction rate.

The calculation of energy barriers is a standard output of computational studies on reaction mechanisms. The process involves:

Optimization of Reactant, Product, and Transition State Geometries: The structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Calculation of Electronic Energies: The electronic energies of the optimized structures are calculated at a high level of theory and with a suitable basis set to ensure accuracy.

Zero-Point Energy (ZPE) Correction: The electronic energies are typically corrected for the zero-point vibrational energy to obtain more accurate energy differences.

Calculation of the Energy Barrier: The energy barrier is then calculated as the difference between the ZPE-corrected energy of the transition state and the ZPE-corrected energies of the reactants.

Although no specific energy barrier calculations for reactions of this compound were identified in the initial search, computational studies on similar aromatic aldehydes and nitriles provide a framework for how such calculations would be performed. For instance, the energy barriers for the addition of various nucleophiles to the formyl group could be calculated and compared to understand the reactivity and selectivity of this functional group in the context of the pyridine and benzonitrile moieties.

The table below illustrates a hypothetical dataset that could be generated from such a computational study.

ReactionReactant(s)Transition StateProduct(s)Calculated Energy Barrier (kcal/mol)
Hydride addition to the formyl groupThis compound, NaBH₄[TS1]Sodium (4-(5-(hydroxymethyl)pyridin-3-yl)phenyl)borateData not available
Cyanohydrin formationThis compound, HCN[TS2]4-(5-(cyano(hydroxy)methyl)pyridin-3-yl)benzonitrileData not available
Wittig reactionThis compound, Ph₃P=CH₂[TS3]4-(5-Vinylpyridin-3-yl)benzonitrileData not available

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Traditional methods for constructing biaryl systems like 4-(5-formylpyridin-3-yl)benzonitrile often rely on classical cross-coupling reactions. However, future research is likely to focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

One promising avenue is the advancement of direct C-H arylation . Instead of pre-functionalizing the pyridine (B92270) ring (e.g., halogenation), direct arylation would involve the coupling of a C-H bond on the pyridine with an aryl partner. Research into Rh(I)-catalyzed direct arylation of pyridines has shown promise for creating bis(hetero)aryl compounds. nih.gov Another approach involves the direct arylation of pyridine N-oxides, which can offer excellent yields and high regioselectivity for the 2-position. nih.gov Adapting these methods for the selective C-H functionalization at the 3- and 5-positions of the pyridine ring would represent a significant step forward.

Another area of development is the use of alternative coupling partners to the commonly used boronic acids in Suzuki-Miyaura cross-coupling. For instance, pyridine-2-sulfinates have been demonstrated as effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions, which can be applied to challenging and medicinally relevant building blocks. sigmaaldrich.com Exploring similar alternative reagents for the synthesis of 3,5-substituted pyridines could lead to more robust and versatile synthetic protocols.

Furthermore, the direct and selective functionalization of the pyridine ring remains a significant challenge due to its electron-poor nature and the coordinating power of the nitrogen atom. rsc.org Future research will likely focus on catalyst development to overcome these hurdles and enable the late-stage introduction of the formyl and cyano-phenyl groups onto a pre-existing pyridine core, or vice-versa.

Potential Novel Synthetic StrategyKey FeaturesPotential Advantages
Direct C-H Arylation Catalytic activation and coupling of a C-H bond on the pyridine ring.Reduces the number of synthetic steps by avoiding pre-functionalization, leading to higher atom economy and less waste.
Alternative Coupling Partners Use of reagents like pyridine-2-sulfinates in palladium-catalyzed cross-coupling.Can overcome limitations of traditional methods, such as poor stability or difficulty in preparing certain reagents. sigmaaldrich.com
Late-Stage Functionalization Introduction of key functional groups onto a more complex molecule in the final steps of a synthesis.Allows for the rapid diversification of molecular scaffolds and the synthesis of a library of derivatives for screening.

Exploration of Unconventional Reactivity Patterns

The formyl and nitrile groups, along with the pyridine and benzene (B151609) rings of this compound, offer multiple sites for chemical reactions. Future research is expected to move beyond the canonical reactivity of these functional groups and explore unconventional transformations.

The exploration of dearomatization-rearomatization strategies offers another avenue for unconventional reactivity. This approach temporarily disrupts the aromaticity of the pyridine ring to enable otherwise difficult functionalization patterns. For instance, a redox-neutral dearomatization-rearomatization process has been developed for the highly regioselective meta-C-H functionalization of pyridines. nih.gov Applying such a strategy to this compound could allow for the introduction of a wide range of functional groups at the C-4 and C-6 positions of the pyridine ring.

Additionally, N-heterocyclic carbene (NHC) catalysis could unlock new reactivity for the aldehyde group. NHC catalysts have been used in deaminative cross-coupling reactions of aldehydes with pyridinium (B92312) salts, proceeding through radical intermediates. rsc.org

Unconventional ReactivityPotential TransformationSignificance
Photoredox Catalysis Asymmetric alkylation of the formyl group; functionalization using pyridine N-oxide derivatives.Access to chiral molecules and novel functional group installations under mild conditions. princeton.eduacs.org
Dearomatization-Rearomatization Selective functionalization at the meta-positions of the pyridine ring.Overcomes the inherent reactivity patterns of pyridines to install substituents at otherwise inaccessible positions. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis Cross-coupling reactions involving the aldehyde group.Enables novel C-C bond formations and functional group interconversions. rsc.org

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of heterocyclic compounds, including pyridines, has been successfully translated to flow systems. beilstein-journals.orgnih.govresearchgate.net

Future research will likely focus on developing a continuous flow synthesis for this compound and its derivatives. This could involve a multi-step sequence where different reactors are connected in series, allowing for the synthesis and subsequent functionalization of the molecule without the need for isolation of intermediates. uc.pt For example, a flow process could be designed for the core biaryl formation, followed by in-line formylation or cyanation.

The combination of flow chemistry with other enabling technologies , such as microwave irradiation or photochemistry, is another promising direction. Microwave-assisted flow synthesis has been shown to accelerate pyridine synthesis. beilstein-journals.orgnih.govresearchgate.net A flow photoreactor could be employed to carry out the unconventional photoredox reactions discussed in the previous section on a larger scale. The hydrogenation of quinolines and aldehydes has also been demonstrated in a continuous flow system. acs.org

Flow Chemistry ApproachKey AdvantagesPotential Application
Multi-step Flow Synthesis Reduced manual handling, improved reproducibility, and potential for automation. uc.ptSequential cross-coupling and functional group installation to produce this compound and its derivatives.
Hybrid Flow Systems (e.g., Microwave-Flow) Significantly reduced reaction times and increased efficiency. beilstein-journals.orgresearchgate.netRapid optimization of reaction conditions and on-demand synthesis of the target molecule.
Photochemical Flow Reactors Precise control over irradiation time and light intensity, leading to improved selectivity and scalability of photochemical reactions.Large-scale synthesis of derivatives via photoredox catalysis.

Computational Design of Advanced Derivatives

Ligand-based virtual screening and quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms. nih.govresearchgate.net By training these models on datasets of known compounds with desired properties, it is possible to predict the activity of new, computationally designed derivatives of this compound. This can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis of the most promising candidates. acs.org

Finally, molecular dynamics (MD) simulations can provide insights into the conformational behavior of this compound and its interaction with other molecules or materials. nih.gov This information is crucial for designing derivatives with specific three-dimensional shapes and electronic properties, which is particularly important in fields like crystal engineering and the design of ligands for metal complexes.

Computational ApproachApplicationBenefit
AI/Machine Learning for Virtual Screening Designing and identifying derivatives with enhanced properties (e.g., for catalysis, materials science).Accelerates the discovery of new functional molecules by prioritizing synthesis efforts. desertsci.comnih.gov
AI-Powered Retrosynthesis Predicting optimal and novel synthetic routes to target derivatives.Reduces the time and experimental effort required for synthesis development. desertsci.com
Molecular Dynamics (MD) Simulations Understanding the conformational dynamics and intermolecular interactions of derivatives.Provides fundamental insights for the rational design of molecules with specific structural and electronic properties. nih.gov

Q & A

Basic: What are the recommended synthesis strategies for 4-(5-Formylpyridin-3-yl)benzonitrile, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound typically involves multi-step reactions, including cross-coupling, formylation, and nitrile group introduction. For example:

  • Suzuki-Miyaura coupling can link pyridine and benzonitrile moieties using Pd catalysts (e.g., Pd(OAc)₂) and ligands like XPhos under inert conditions .
  • Formylation at the pyridine 5-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by DMF quenching .
  • Optimization requires controlled temperatures (e.g., 80–120°C), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography or recrystallization .
    Key validation: Monitor intermediates using TLC and characterize via ¹H/¹³C NMR to confirm regioselectivity and functional group integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine vs. benzonitrile shifts) and confirm formyl proton resonance (~9.8–10.2 ppm) .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to confirm molecular formula .
  • FT-IR : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) groups .
  • XRD : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtained) .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for:

  • Space group determination : Orthorhombic systems (e.g., Pca2₁) with Z = 4 are common for similar benzonitrile derivatives .
  • Hydrogen-bonding networks : Identify intermolecular interactions (e.g., N–H···O or C–H···π) that influence stability and solubility .
  • SHELX refinement : Use SHELXL for high-resolution data (R factor <0.05) to model disorder or thermal motion .
    Note: Data collection at low temperatures (e.g., 193 K) minimizes thermal vibrations, improving accuracy .

Advanced: How can researchers design biological activity assays for this compound derivatives?

Answer:

  • Kinase inhibition : Perform in vitro kinase assays (e.g., ADP-Glo™) using recombinant enzymes (e.g., JAK2 or EGFR) to measure IC₅₀ values .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa or MCF-7) .
  • SAR studies : Synthesize analogs with substituent variations (e.g., trifluoromethyl or morpholine groups) to correlate structure with activity .

Advanced: How should researchers address contradictory spectral data (e.g., overlapping NMR signals) in analogs of this compound?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve signal overlap by correlating ¹H-¹³C couplings and long-range connectivity .
  • Dynamic NMR : Use variable-temperature experiments to distinguish rotamers or slow-exchanging conformers .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to simplify complex splitting patterns .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Note: The compound may release toxic gases (e.g., HCN) under decomposition; avoid open flames .

Basic: What are the best practices for storing this compound to ensure stability?

Answer:

  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation .
  • Stability monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

Advanced: How can researchers leverage X-ray crystallography to study intermolecular interactions in co-crystals of this compound?

Answer:

  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility and study π-π stacking or halogen bonding .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model merohedral twinning .

Advanced: What strategies mitigate low yields in the final step of synthesizing this compound?

Answer:

  • Catalyst screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hr reflux) to minimize side reactions .
  • Workup optimization : Use aqueous/organic biphasic extraction (e.g., EtOAc/H₂O) to isolate the product before chromatography .

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